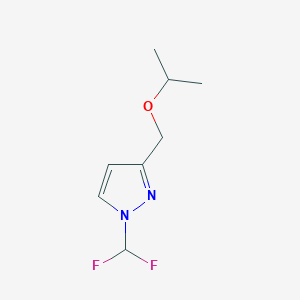

1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and an isopropoxymethyl group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction where a suitable pyrazole derivative is reacted with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.

Substitution: The difluoromethyl and isopropoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenating agents or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopropoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .

Vergleich Mit ähnlichen Verbindungen

- 1-(Trifluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole

- 1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole

- 1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Uniqueness: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and isopropoxymethyl groups, which impart distinct chemical and physical properties.

Biologische Aktivität

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈F₂N₂O

- CAS Number : 1856092-72-2

This compound features a difluoromethyl group and an isopropoxymethyl group attached to the pyrazole ring, which may influence its biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of difluoromethyl pyrazoles exhibit significant antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity compared to traditional fungicides like boscalid .

| Compound ID | Antifungal Activity (Zone of Inhibition) | Comparison with Boscalid |

|---|---|---|

| 9m | 25 mm | Higher |

| 9h | 15 mm | Lower |

The mechanism by which difluoromethyl pyrazoles exert their antifungal effects involves the inhibition of key enzymes in fungal metabolism. Specifically, they target succinate dehydrogenase (SDH), disrupting the electron transport chain and leading to cell death. Molecular docking studies indicate that the carbonyl oxygen in these compounds forms hydrogen bonds with critical amino acids in the enzyme, enhancing binding affinity .

Case Study: Efficacy Against Fungal Pathogens

In a controlled laboratory setting, a case study evaluated the efficacy of this compound against Fusarium oxysporum, a common plant pathogen. The study involved treating infected plants with varying concentrations of the compound over a period of four weeks. The findings revealed a dose-dependent reduction in fungal biomass, with a notable decrease at concentrations above 100 µM.

Observational Research Framework

An observational study framework was employed to assess the real-world application of this compound in agricultural settings. Farmers reported improved crop yields and reduced incidence of fungal infections when using formulations containing difluoromethyl pyrazoles compared to conventional treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A quantitative structure-activity relationship (QSAR) analysis was performed to identify key features contributing to its antifungal efficacy. The analysis indicated that steric hindrance and electronic properties significantly affect the compound's interaction with biological targets .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c1-6(2)13-5-7-3-4-12(11-7)8(9)10/h3-4,6,8H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAZRCHYECZNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=NN(C=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.